Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate
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Overview
Description
Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate is an organic compound that features a complex structure with both nitro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate typically involves the reaction of 2-methoxy-5-nitroaniline with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitroaniline: Shares the nitro and methoxy functional groups but lacks the dimethyl but-2-enedioate moiety.
Dimethyl 2-(2-amino-5-nitroanilino)but-2-enedioate: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
Dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
60722-47-6 |
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Molecular Formula |
C13H14N2O7 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
dimethyl 2-(2-methoxy-5-nitroanilino)but-2-enedioate |
InChI |
InChI=1S/C13H14N2O7/c1-20-11-5-4-8(15(18)19)6-9(11)14-10(13(17)22-3)7-12(16)21-2/h4-7,14H,1-3H3 |
InChI Key |
GCXAFRCZKFBCLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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